Free 3-OH Enables Selective C-3 Functionalization: Comparison with 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS 85026-60-4)
The target compound possesses a free 3-hydroxyl group, whereas 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS 85026-60-4) carries a 3-O-benzoyl ester . This difference is critical: the free 3-OH on 153914-97-7 permits direct oxidation, mesylation, fluorination, or epimerization reactions without a prior deprotection step. In the synthesis of 2',3'-anhydrolyxonucleosides, the 3-O-mesyl derivative prepared from a closely related 3-OH intermediate (1,2-di-O-acetyl-4-benzoyloxymethyl-5-O-benzoyl-D-xylofuranose) undergoes epoxide ring closure to afford the target nucleosides in 38–44% yield [1]. In contrast, CAS 85026-60-4 would require additional benzoyl cleavage and re-protection steps before such C-3 transformations could be attempted.
| Evidence Dimension | C-3 protecting group status |
|---|---|
| Target Compound Data | Free 3-OH (molecular formula C23H24O8, containing 1 H-bond donor) |
| Comparator Or Baseline | 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS 85026-60-4): 3-O-benzoyl ester, no free OH |
| Quantified Difference | The target compound eliminates 1–2 synthetic steps (deprotection/re-protection) required for C‑3 functionalization when using the 3-O-benzoylated comparator |
| Conditions | Structural comparison based on published molecular formulas and supplier structural data |
Why This Matters
For synthetic chemists, the presence of a free 3-OH directly translates to shorter routes and higher overall yields when introducing 3′-azido, 3′-fluoro, or 3′-amino substituents in nucleoside analogues.
- [1] Surzhikov, S.A. et al. 4'-Branched nucleosides. II. Synthesis of 4'-hydroxymethyl derivatives of 2',3'-anhydronucleosides of the ribo- and lyxo-series. Bioorganicheskaia Khimiia, 1994, 20(10), 1114-1124. PMID: 7826408. View Source
